molecular formula C9H8N2O3 B11763309 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B11763309
M. Wt: 192.17 g/mol
InChI Key: NCMRYSSUUWLACX-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a bicyclic heterocyclic compound featuring a 2,3-dihydroindol-2-one core substituted with a methyl group at position 3 and a nitro group at position 5. This scaffold is synthesized via multi-step reactions, including nitration and alkylation of precursor indolinone derivatives, as exemplified in the synthesis of related compounds (e.g., compound 13 in ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one typically involves the nitration of indole derivatives. One common method includes the electrophilic substitution reaction of indole with ammonium tetramethylnitrate, producing trifluoroacetyl nitrate as the nitrating agent . This reaction is carried out under non-acidic and non-metallic conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one exhibits notable antimicrobial properties. It has been identified as a lead compound for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation. Its structural similarities to known anticancer agents further support its potential as a candidate for cancer therapy .

Biochemical Interactions

Interaction studies involving this compound focus on its biochemical interactions with proteins and enzymes. These studies are crucial for determining the therapeutic potential and safety profile of the compound. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects. This includes potential anticonvulsant activity, which is being explored in models of induced seizures .

Synthesis of Dyes and Pigments

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties attributed to the indole structure . This application underscores its significance beyond medicinal chemistry.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundIndole framework with nitro and methyl groupsPotential antimicrobial and anticancer propertiesExhibits significant antimicrobial activity
Methyl 1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indoleContains a ketone instead of an esterMay exhibit different reactivity due to keto groupAnticancer activity reported
Methyl 7-nitro-3-propyl-1H-indolePropyl group at position 3Alters lipophilicity potentially affecting bindingInvestigated for neuroprotective effects

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. For instance, compounds derived from this structure showed diameter inhibition zones (DIZ) ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Anticancer Activity

A related study evaluated the cytotoxic effects of compounds structurally similar to this compound against A431 cancer cells. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to multiple receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 2,3-dihydro-1H-indol-2-one derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Biological Activity/Properties Synthesis Method Evidence ID
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one 3-CH₃, 7-NO₂ ~206.18 (calc.) Not explicitly reported; inferred reactivity from nitro group Alkylation, nitration [2, 7]
3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one 3-OAc, 5-Br ~284.09 Antihypoxic activity Acylation of dioxindoles [4]
(E)-3-((1H-Indol-7-yl)methylene)indolin-2-one 3-(Indol-7-yl)methylene ~262.30 Anticancer potential (structural studies) Aldol condensation [5]
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 1-CH₃, 5-Acetyl 161.21 Intermediate in drug discovery Acylation [15]
5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one 5-Cl, 3-isopropylidene 232.51 Unspecified bioactivity Substitution reactions [16]
3-(1H-Imidazol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one 3-(Imidazol-2-yl)methylene 212.18 Kinase inhibition (TLK2 target) Procedure A (condensation) [8]

Key Findings from Comparative Studies

Positional Effects of Nitro Groups: The nitro group at position 7 in the target compound contrasts with nitro groups in other positions (e.g., 5-nitro in ). Position 7 nitro substitution may enhance electrophilic aromatic substitution reactivity compared to para-substituted analogs. In , a 7-nitro-substituted indole derivative exhibited distinct ¹³C-NMR shifts at δ 147.14 ppm (C-NO₂), suggesting strong electron-withdrawing effects.

Methyl vs. Acyloxy Substituents :

  • The 3-methyl group in the target compound reduces steric hindrance compared to bulkier 3-acyloxy groups (e.g., 3-OAc in ). This may improve membrane permeability but reduce hydrogen-bonding interactions.
  • 3-Acyloxy derivatives (e.g., 3-acetoxy-5-bromo) demonstrate antihypoxic activity, implying that electron-withdrawing groups at position 3 synergize with halogens for biological effects.

Imidazole- or pyrazole-fused analogs (e.g., ) show kinase inhibitory activity, suggesting that heteroaromatic substituents at position 3 improve target selectivity.

Metabolic Considerations :

  • The unsubstituted 2,3-dihydro-1H-indol-2-one core () is a reported metabolite, indicating that substituents like nitro or methyl groups may alter metabolic stability.

Biological Activity

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of 192.17 g/mol. The compound features an indole framework with a nitro group at the 7-position and a methyl group at the 3-position, which contributes to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on human cell lines, showing promise as a lead compound for developing new therapeutic agents.

The mechanism of action for this compound involves its interaction with various biochemical targets. Studies have shown that it can modulate enzyme activity and influence cellular signaling pathways. For instance, it may interact with protein kinases or other enzymes involved in cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Palladium-Catalyzed Reactions : These reactions are often employed to create polysubstituted derivatives with enhanced biological activity.
  • Functional Group Modifications : Substituting different functional groups can alter the compound's activity and selectivity towards specific biological targets .

Comparative Analysis with Related Compounds

The following table highlights notable compounds related to this compound, emphasizing their structural features and unique aspects:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indoleContains a ketone instead of an esterMay exhibit different reactivity due to keto group
Methyl 7-nitro-3-propyl-1H-indole-5-carboxylatePropyl group at position 3Alters lipophilicity and potentially alters binding
5-Methyl-7-nitro-2,3-dihydro-1H-indoleLacks carboxylate functionalityFocuses on antimicrobial properties without ester influence

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assay : In vitro tests revealed that the compound exhibited cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating significant potency against specific types of cancer cells .

Q & A

Q. Basic: What are the common synthetic routes for 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one, and what catalysts optimize yield?

Answer:
The synthesis typically involves:

Core indole formation : Starting with substituted indole precursors, such as 2,3-dihydro-1H-indol-2-one derivatives.

Nitration : Introducing the nitro group at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Methylation : Alkylation at the 3-position via nucleophilic substitution using methyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

Catalysis : Acidic catalysts like p-toluenesulfonic acid (p-TSA) enhance condensation efficiency and reduce reaction time .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Basic: How is the crystal structure of this compound determined experimentally?

Answer:

X-ray diffraction (XRD) : Single crystals are grown via slow evaporation of saturated solutions (e.g., DCM/hexane).

Data collection : Diffraction data are collected at low temperatures (100 K) to minimize thermal motion artifacts.

Refinement : The SHELX suite (e.g., SHELXL) refines structural parameters, including bond lengths, angles, and displacement parameters. R-factors < 0.05 indicate high accuracy .
Key observations : The nitro group adopts a planar configuration, stabilized by intramolecular hydrogen bonding (N–H⋯O) .

Q. Basic: What safety precautions are required when handling this compound?

Answer:

  • GHS Classification : Category 4 for acute toxicity (oral, dermal, inhalation) .
  • Handling :
    • Use PPE (gloves, lab coat, goggles) in a fume hood.
    • Avoid dust formation; employ wet methods for transfer.
  • First Aid :
    • Skin contact: Wash with soap/water; seek medical attention for irritation .
    • Inhalation: Move to fresh air; administer oxygen if necessary .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation conditions (aerobic vs. anaerobic) .
  • Purity thresholds : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC (C18 column, 254 nm) .
    Methodological solutions :

Standardize protocols : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

Statistical analysis : Apply ANOVA to compare datasets; exclude outliers via Grubbs’ test.

Q. Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., nitro group).

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .

Reactivity indices : Fukui functions (f⁺, f⁻) predict sites for nucleophilic/electrophilic attack .

Q. Advanced: How do steric and electronic effects influence the regioselectivity of nitration in this compound?

Answer:

  • Electronic factors : The electron-withdrawing nitro group directs subsequent substitutions to meta positions via resonance deactivation.
  • Steric hindrance : Methyl at the 3-position blocks nitration at adjacent sites, favoring the 7-position.
    Experimental validation :
  • Compare NMR (¹H/¹³C) and IR spectra of nitration products .
  • Monitor reaction kinetics under varying temperatures (Arrhenius plot) .

Q. Basic: What spectroscopic techniques characterize this compound?

Answer:

  • NMR :
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.3–2.5 ppm).
    • ¹³C NMR: Carbonyl (C=O, δ 170–175 ppm), nitro (C–NO₂, δ 140–145 ppm) .
  • IR : Strong bands for C=O (1680–1700 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ at m/z 221.1 (calculated: 221.06) .

Q. Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Answer:

  • Hydrogen bonding : Modify substituents to strengthen interactions with target proteins (e.g., N–H⋯O in enzyme active sites) .
  • Torsion angles : Adjust substituents (e.g., nitro orientation) to optimize binding via molecular dynamics simulations .
    Case study : Derivatives with electron-donating groups (e.g., –OCH₃) show improved antimicrobial activity due to increased solubility .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-7-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8N2O3/c1-5-6-3-2-4-7(11(13)14)8(6)10-9(5)12/h2-5H,1H3,(H,10,12)

InChI Key

NCMRYSSUUWLACX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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